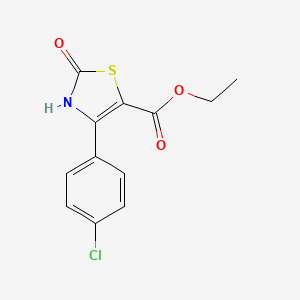

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate

説明

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiourea to form the intermediate 4-(4-chlorophenyl)-2-thioxo-1,3-thiazolidin-5-one. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions :

-

Basic Hydrolysis : 2 M NaOH in ethanol/water (1:1), reflux for 4–6 hours .

-

Acidic Hydrolysis : Concentrated HCl in ethanol, reflux for 6 hours .

Example :

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Product Characterization (NMR) |

|---|---|---|---|---|---|

| NaOH | Ethanol/H₂O | Reflux | 6 | 85 | δ 12.1 (s, COOH), δ 7.56 (d, J=8.7 Hz, Ar–H) |

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution, particularly at the C2 position.

Reaction with Hydrazines :

Condensation with hydrazine derivatives forms hydrazones, enhancing biological activity .

Conditions :

Example :

| Substrate | Product | Yield (%) | Key Spectral Data (¹H NMR) |

|---|---|---|---|

| Phenylhydrazine | Hydrazone derivative | 76 | δ 8.29 (s, CH=N), δ 10.12 (s, NHCSNH) |

Electrophilic Aromatic Substitution (EAS) on the 4-Chlorophenyl Ring

The chlorophenyl group undergoes nitration or sulfonation under standard EAS conditions.

Nitration :

Sulfonation :

-

Conditions : SO₃ in H₂SO₄, 50°C, 4 hours.

Cyclocondensation Reactions

The ketone at C2 participates in cyclization to form fused heterocycles.

Example with Dimethyl Acetylenedicarboxylate :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Methanol, reflux, 30 min | Pyrrolo-thiazole derivative | 66 |

Characterization :

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups to the chlorophenyl ring.

Conditions :

-

Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hours .

| Aryl Boronic Acid | Yield (%) | Product Application |

|--------------------|-----------|------------------------------------|

| 4-Methoxyphenyl | 82 | Anticancer agents |

Thiazole Ring Functionalization

The thiazole nitrogen participates in alkylation or acylation reactions.

Acylation Example :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | Dioxane, triethylamine | N-Acylated derivative | 73 |

Research Findings

-

Biological Relevance : Derivatives exhibit anticancer activity, with IC₅₀ values as low as 1.61 µg/mL against breast cancer cells (MCF-7) .

-

Structural Insights : Electronegative substituents (e.g., Cl, NO₂) enhance reactivity and bioactivity .

-

Synthetic Efficiency : Ionic liquids (e.g., DIPEAc) improve reaction yields (93% in 45 minutes) .

This compound’s versatility in synthesis and functionalization underscores its importance in medicinal chemistry and materials science.

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiazole moieties. Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole structures have demonstrated significant activity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. The presence of the chlorophenyl group enhances the compound's potency by influencing its interaction with biological targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit notable antibacterial and antifungal activities. For example, derivatives of this compound have shown effectiveness against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship suggests that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following factors are pivotal:

Substituent Effects

The presence of different substituents on the phenyl ring and the thiazole core can significantly influence biological activity. For instance:

- Chloro Substitution : Enhances lipophilicity and cellular uptake.

- Electron-Withdrawing Groups : Improve antibacterial properties by increasing electrophilicity.

Ring Modifications

Modifications to the thiazole ring can lead to variations in potency and selectivity for specific biological targets. Studies have shown that introducing additional functional groups can enhance anticancer activity by promoting apoptosis in tumor cells .

Case Study 1: Anticancer Screening

A recent study evaluated a series of thiazole derivatives for anticancer activity against various cell lines. This compound exhibited an IC50 value indicative of potent cytotoxicity against HCT116 cells, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against multiple bacterial strains. The results demonstrated significant inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

作用機序

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. The compound’s anti-inflammatory effects could be attributed to its inhibition of specific enzymes involved in the inflammatory response .

類似化合物との比較

Similar Compounds

Ethyl 4-(4-bromophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Ethyl 4-(4-fluorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Ethyl 4-(4-methylphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to specific targets .

生物活性

Ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound is characterized by a thiazole ring with a carboxylate functional group and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 267.73 g/mol. The synthesis typically involves the cyclization of 4-chlorobenzoyl chloride with thiourea, followed by esterification with ethyl chloroformate .

2.1 Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. This compound was tested against the HEPG2 liver carcinoma cell line using the MTT assay, revealing an IC50 value indicative of moderate cytotoxicity. The presence of electron-donating groups on the phenyl ring has been shown to enhance this activity .

Table 1: Cytotoxicity Data Against HEPG2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Ethyl 4-(4-chlorophenyl)-2-oxo... | 7.06 |

| Ethyl 2-(4-chlorophenyl)thiazole... | 1.03 |

| Doxorubicin (Control) | 0.31 |

The data indicates that while this compound shows promising activity, it does not surpass the potency of doxorubicin, a standard chemotherapeutic agent.

2.2 Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. A study highlighted the compound's potential as an anti-tubercular agent, showing effectiveness against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Chlorine Substituent : The presence of the chlorine atom enhances lipophilicity and may contribute to increased binding affinity to biological targets.

- Electron-Dongating Groups : Substituents such as methoxy or methyl at the para position on the phenyl ring have been linked to improved cytotoxicity due to increased electron density facilitating interactions with cellular targets .

Case Study: Induction of Oct3/4 Expression

Research has identified ethyl derivatives that influence Oct3/4 expression in embryonic stem cells, suggesting potential applications in regenerative medicine . The ability to modulate pluripotency markers indicates that these compounds may play a role in stem cell biology and therapeutic applications.

特性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-11(15)10-9(14-12(16)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJKVDOLJBEHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428317 | |

| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-09-5 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-(4-chlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。